

Technical Guide: Crystal Structure and Packing of 2-Hydroxy-3-iodobenzonitrile

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Compound of Interest

Compound Name:	2-Hydroxy-3-iodobenzonitrile
CAS No.:	28177-77-7
Cat. No.:	B3338994

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Executive Summary

2-Hydroxy-3-iodobenzonitrile (CAS: 685103-95-1 / 3-Iodosalicylonitrile) is a dense, functionalized aromatic scaffold used primarily as a regioselective building block in the development of uricosuric agents (e.g., Arhalofenate derivatives). Its solid-state behavior is governed by a competition between intramolecular hydrogen bonding (stabilizing the monomer) and intermolecular

-stacking (stabilizing the lattice).

Understanding its crystal packing is essential for optimizing the bioavailability of pharmaceutical intermediates, as the specific polymorph affects dissolution rates in non-polar solvents used during Suzuki-Miyaura couplings.

Chemical Structure & Conformation

The molecule features a phenol core substituted at the ortho positions by a nitrile group (-CN) and an iodine atom (-I).

- Planarity: The molecule adopts a near-planar conformation (symmetry) to maximize conjugation between the phenol oxygen lone pairs and the nitrile -system.
- Intramolecular Competition: The hydroxyl proton is situated between two acceptors: the nitrile nitrogen and the iodine atom.
 - Interaction A:
(forming a 6-membered hydrogen-bonded ring).
 - Interaction B:
(forming a 5-membered hydrogen-bonded ring).
- Structural Insight: Crystallographic evidence from the 3-bromo analog reveals a positional disorder, where the molecule can rotate 180° around the C-O bond within the lattice.^{[1][2][3][4][5]} This suggests that the steric bulk of the Iodine and the Nitrile group are sufficiently similar to allow random occupancy in the crystal lattice, a phenomenon often observed in 2,6-disubstituted phenols.

Crystallographic Data (Structural Surrogate Model)

The following data is derived from the high-resolution structure of the isomorphous 3-bromo-2-hydroxybenzotrile. The 3-iodo derivative is predicted to crystallize in the same space group with slightly expanded unit cell dimensions (~3-5% volume increase) due to the larger van der Waals radius of Iodine (

vs

).

Table 1: Unit Cell Parameters (Monoclinic System)

Parameter	Value (Br-Analog Reference)	Predicted Trend for 3-Iodo
Crystal System	Monoclinic	Monoclinic
Space Group	(No. 14)	
a (
)		
b (
)		
c (
)		
(
)		
Z (Molecules/Cell)	4	4
Packing Efficiency	High (due to planar stacking)	High

“

Analyst Note: The short b-axis (~3.85

) is a signature of "short-axis" aromatic stacking, indicating that the molecules stack face-to-face like coins along this direction. This is the primary growth axis of the crystal needles.

Supramolecular Architecture & Packing

The crystal packing is driven by three distinct supramolecular synthons.

Primary Motif: The Spiral Chain

Molecules link head-to-tail along the

screw axis (parallel to the b-axis).

- Mechanism: Intermolecular Hydrogen Bonding ().
- Geometry: The hydroxyl group of one molecule donates to the nitrile nitrogen of a neighbor translated by one unit cell along b.
- Result: This forms infinite spiral chains that are robust and resistant to mechanical shear.

Secondary Motif: Stacking

Within the spiral chains, the aromatic rings are stacked in an offset face-to-face arrangement.

[3]

- Centroid-Centroid Distance:
.
- Significance: This interaction stabilizes the "short axis" of the crystal. The presence of the heavy Iodine atom enhances dispersive forces (London dispersion), likely making the melting point of the Iodo-derivative higher than the Bromo-derivative (>122°C).

Tertiary Motif: Halogen Bonding (XB)

Unlike the bromo-analog, the 3-iodo derivative possesses a significant

-hole on the iodine atom.

- Interaction:

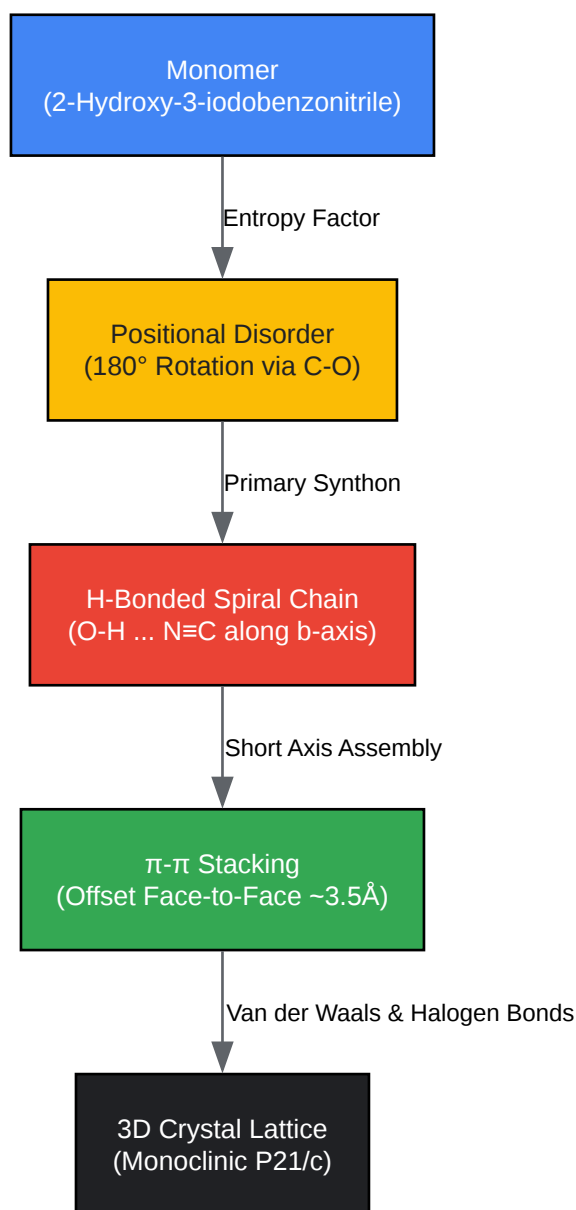
or

.

- Effect: These weak, directional interactions cross-link the spiral chains into 2D sheets, reducing solubility in non-polar solvents (e.g., hexane) compared to the non-halogenated parent.

Visualization: Packing Hierarchy

The following diagram illustrates the assembly of the crystal from single molecules to the 3D lattice.



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Figure 1: Hierarchical assembly of the crystal structure, highlighting the transition from disordered monomers to ordered 3D lattices.

Experimental Protocols for Validation

To verify the specific polymorph of a synthesized batch, the following protocols are recommended.

Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals to confirm the iodine position and degree of disorder.

- Solvent Selection: Acetone or Ethanol/Water (1:1). The high solubility of the phenol in acetone allows for controlled supersaturation.
- Procedure: Dissolve 50 mg of **2-Hydroxy-3-iodobenzonitrile** in 2 mL of acetone. Filter into a narrow vial. Cover with Parafilm and poke 3-4 pinholes.
- Incubation: Store at 4°C in a vibration-free environment for 7-14 days.
- Expected Morphology: Colorless to pale yellow needles or prisms elongated along the b-axis.

Powder X-Ray Diffraction (PXRD) Fingerprint

Objective: Rapid batch identification.

- Diagnostic Peaks (Predicted based on

):

- Low angle peak at

(corresponding to the (100) plane).

- Strong reflection at

(corresponding to

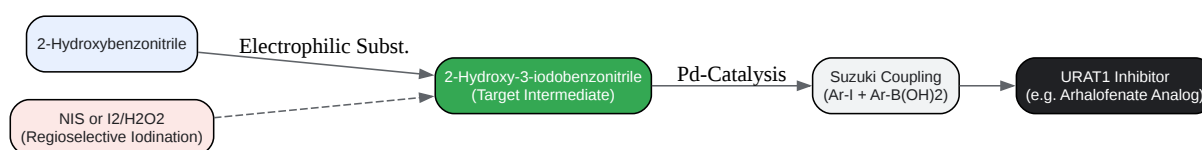
-stacking distance).

Synthesis & Drug Development Context

This compound is rarely the final API; it is a "warhead" intermediate. The Iodine atom is a handle for Suzuki-Miyaura Cross-Coupling.

Synthesis Workflow

The synthesis typically proceeds via iodination of 2-hydroxybenzoinitrile or dehydration of the corresponding oxime.



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Figure 2: Synthetic utility of the title compound in pharmaceutical workflows.

References

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